(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers
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Overview
Description
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 (Mixture of Diastereomers) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which make it valuable for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the incorporation of deuterium atoms. One common method involves the N-formylation of L-leucine, followed by esterification with a hexyl chain. The hydroxylation and subsequent deuteration steps are carried out under controlled conditions to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and high-purity reagents. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency across batches. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The ester linkage can be hydrolyzed or substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 is utilized in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or a probe in drug development.
Industry: In the production of isotopically labeled compounds for analytical purposes.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and isotopic labeling play crucial roles in its binding affinity and selectivity. The formyl group can participate in hydrogen bonding, while the deuterium atoms influence the compound’s metabolic stability and reaction kinetics.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,5S)-5-[(N-Formyl-L-valyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
- (2S,3S,5S)-5-[(N-Formyl-L-isoleucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
- (2S,3S,5S)-5-[(N-Formyl-L-phenylalanyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
Uniqueness
The uniqueness of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 lies in its specific stereochemistry and the presence of deuterium atoms. These features enhance its stability and provide distinct advantages in research applications, such as improved resolution in NMR spectroscopy and reduced metabolic degradation in biological studies.
Properties
CAS No. |
1356932-14-3 |
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Molecular Formula |
C29H55NO6 |
Molecular Weight |
516.778 |
IUPAC Name |
(2S,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- |
InChI Key |
FKUNIADJSAJLGB-HDVRVJOHSA-N |
SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
Synonyms |
N-Formyl-L-leucine(1S)-1-[(2S,3S)-3-carboxy-2-hydroxynonyl]dodecyl Ester-d3; _x000B_5-(Formamido-4-methylpentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic Acid-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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